molecular formula C20H17N3O4 B3300046 1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899970-39-9

1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B3300046
CAS No.: 899970-39-9
M. Wt: 363.4 g/mol
InChI Key: NPQFBDCOFPGJPW-UHFFFAOYSA-N
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Description

This compound belongs to the pyridine carboxamide class, featuring a 1,6-dihydropyridine core substituted with a 4-methylbenzyl group at position 1 and a 4-nitrophenyl carboxamide at position 3.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14-2-4-15(5-3-14)12-22-13-16(6-11-19(22)24)20(25)21-17-7-9-18(10-8-17)23(26)27/h2-11,13H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQFBDCOFPGJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Halogenated precursors and strong bases or acids are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for cardiovascular and neurological disorders.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: Its derivatives may serve as probes or inhibitors in biochemical assays, helping to elucidate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Receptors: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes and biochemical reactions.

    Ion Channel Modulation: It can modulate ion channels, altering ion flux and impacting cellular excitability and function.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s analogs differ primarily in substituents on the benzyl group and the carboxamide-linked phenyl ring. Key examples include:

Compound Name / ID Benzyl Substituent N-Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-Methylphenylmethyl 4-Nitrophenyl C₂₀H₁₇N₃O₄ (inferred) ~371.37 (calculated) Strong electron-withdrawing nitro group
N-(4-Carbamoylphenyl)-1-(3-Trifluoromethylbenzyl) 3-Trifluoromethylbenzyl 4-Carbamoylphenyl C₂₁H₁₆F₃N₃O₃ ~415.37 (calculated) High lipophilicity (CF₃ group)
G843-0223 () 4-Fluorophenylmethyl 5-Chloro-2-methylphenyl C₂₀H₁₆ClFN₂O₂ 370.81 Halogenated (Cl, F) substituents
G843-0451 () 2-Chloro-6-Fluorophenylmethyl 2-Methylphenyl C₂₀H₁₆ClFN₂O₂ 370.81 Ortho-substituted halogens
1-(4-Chlorobenzyl)-N-(2-Dimethylaminoethyl) 4-Chlorophenylmethyl 2-Dimethylaminoethyl C₁₇H₂₀ClN₃O₂ 333.81 Basic dimethylamino group (pKa ~13.31)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The target compound’s 4-nitrophenyl group enhances polarity but may reduce solubility in nonpolar environments compared to carbamoyl () or methyl groups (). The nitro group’s electron-withdrawing nature could stabilize negative charges in binding pockets .
  • Halogen Substituents :

    • Chloro and fluoro groups in compounds (G843-0223, G843-0451) add steric bulk and modulate electronic properties. Fluorine’s electronegativity may enhance binding affinity via dipole interactions .
  • Basic vs. Neutral Substituents: The dimethylaminoethyl group in ’s compound introduces basicity (predicted pKa ~13.31), which could improve solubility in acidic environments. In contrast, the target’s nitro group is non-ionizable, favoring passive diffusion .

Implications for Drug Development

  • Bioavailability : The target compound’s nitro group may limit oral bioavailability due to high polarity, whereas halogenated analogs () balance lipophilicity and solubility.
  • Metabolic Stability : The trifluoromethyl group () could resist oxidative metabolism, while the nitro group may undergo reduction to reactive intermediates, necessitating structural modifications .
  • Target Selectivity : Ortho-substituted halogens (G843-0451) or para-substituted electron-withdrawing groups (target compound) could fine-tune interactions with hydrophobic or polar binding pockets, respectively .

Biological Activity

1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a dihydropyridine ring substituted with a 4-methylphenyl and a 4-nitrophenyl group. Its molecular formula is C20H17N3O4C_{20}H_{17}N_{3}O_{4}, and it has been identified with the CAS number 899970-39-9 .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing various cellular signaling pathways.
  • Enzyme Inhibition : It has the potential to inhibit certain enzymes, impacting metabolic processes and biochemical reactions.
  • Ion Channel Modulation : The compound can modulate ion channels, altering ion flux and affecting cellular excitability .

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridines exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can demonstrate significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL .

Neurotoxicity Studies

Analogous compounds have been studied for their neurotoxic effects. For example, several analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) were screened for their capacity to be oxidized by monoamine oxidase (MAO), revealing that neurotoxicity was associated with compounds that were good substrates for MAO-B . This suggests that the biological activity of related compounds may involve similar pathways.

Research Findings

A summary of key findings from various studies on the biological activity of this compound includes:

Study Focus Findings
Antimicrobial ActivityDerivatives show significant inhibition against pathogens (MIC: 0.22 - 0.25 μg/mL)
NeurotoxicityCompounds oxidized by MAO-B exhibited neurotoxic effects
Enzyme InteractionPotential inhibition of metabolic enzymes affecting biochemical pathways

Case Studies

In a study evaluating the biological activity of several related compounds, researchers synthesized various analogs and assessed their interactions with MAO enzymes. Compounds that were effective substrates for MAO-B were found to induce neurotoxicity in vivo, highlighting the importance of this enzymatic pathway in determining the safety profile of such compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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